3-[(tert-Butyldimethylsilanyl)oxy]azetidine 3-[(tert-Butyldimethylsilanyl)oxy]azetidine
Brand Name: Vulcanchem
CAS No.: 875340-81-1
VCID: VC2694356
InChI: InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1CNC1
Molecular Formula: C9H21NOSi
Molecular Weight: 187.35 g/mol

3-[(tert-Butyldimethylsilanyl)oxy]azetidine

CAS No.: 875340-81-1

Cat. No.: VC2694356

Molecular Formula: C9H21NOSi

Molecular Weight: 187.35 g/mol

* For research use only. Not for human or veterinary use.

3-[(tert-Butyldimethylsilanyl)oxy]azetidine - 875340-81-1

Specification

CAS No. 875340-81-1
Molecular Formula C9H21NOSi
Molecular Weight 187.35 g/mol
IUPAC Name azetidin-3-yloxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-10-7-8/h8,10H,6-7H2,1-5H3
Standard InChI Key ULMHPBVREZOAQD-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1CNC1
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CNC1

Introduction

Chemical Identity and Structure

3-[(tert-Butyldimethylsilanyl)oxy]azetidine is a four-membered nitrogen-containing heterocycle with a silyl ether protecting group. This compound features an azetidine ring with a hydroxyl group at position 3 that has been protected with a tert-butyldimethylsilyl (TBDMS) group. The chemical structure consists of an azetidine core with an oxygen atom connecting to a silicon atom, which is further substituted with a tert-butyl group and two methyl groups .

Molecular Composition

The compound has a molecular formula of C9H21NOSi and a molecular weight of 187.35464 g/mol . The structure contains a four-membered azetidine ring with a silyl ether functional group attached at the 3-position. This configuration creates a molecule with specific spatial arrangement and reactivity that determines its chemical behavior and applications .

Structural Representation

The structural arrangement of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine features the characteristic four-membered azetidine ring bearing a nitrogen atom, with a hydroxyl group at position 3 that has been protected using the tert-butyldimethylsilyl moiety. This protecting group provides stability to the hydroxyl functionality under various reaction conditions, making the compound useful in multi-step synthetic pathways .

Nomenclature and Identifiers

3-[(tert-Butyldimethylsilanyl)oxy]azetidine is known by several names in chemical databases and literature. Proper identification is crucial for research, regulatory compliance, and commercial transactions involving this compound.

Primary Identifiers

SynonymReference
3-[(tert-ButyldiMethylsilanyl)oxy]azetidine
3-[(TERT-BUTYLDIMETHYLSILYL)OXY]AZETIDINE
3-((tert-Butyldimethylsilyl)oxy)azetidine
Azetidin-3-yloxy-tert-butyl-dimethylsilane
3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-azetidine
3-(tert-Butyldimethylsilyloxy)azetidine

These multiple designations reflect the compound's representation in different chemical naming conventions and commercial catalogs .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-[(tert-Butyldimethylsilanyl)oxy]azetidine is essential for its proper handling, storage, and application in research and synthesis.

Chemical Reactivity

As a silyl ether-protected alcohol derivative, 3-[(tert-Butyldimethylsilanyl)oxy]azetidine demonstrates characteristic reactivity patterns. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl functionality on the azetidine ring, making it resistant to various reaction conditions while allowing selective deprotection when needed . The nitrogen in the azetidine ring provides basic character and nucleophilicity, which can be exploited in various synthetic transformations.

SupplierProduct InformationReference
Apollo ScientificProduct available in 250mg, 1g, and 5g quantities
Shanghai ACMEC Biochemical Technology Co., Ltd.Spot supply available
Shanghai Macklin Biochemical Co., Ltd.Spot supply available
Shanghai Yuanye Bio-Technology Co., Ltd.Product available for order

This availability from multiple suppliers ensures researchers can obtain the compound for various applications and experimental needs .

Synthetic Pathways and Preparation

Understanding the synthesis routes for 3-[(tert-Butyldimethylsilanyl)oxy]azetidine provides insights into its production and potential modifications for research applications.

Related Synthetic Intermediates

The search results mention tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS: 141699-58-3) as a related compound . This Boc-protected mesylate derivative of azetidine could potentially serve as a precursor in synthetic routes involving 3-[(tert-Butyldimethylsilanyl)oxy]azetidine, highlighting the interconnected nature of these specialized building blocks in organic synthesis .

Applications in Research and Industry

3-[(tert-Butyldimethylsilanyl)oxy]azetidine serves important functions in various scientific and industrial contexts due to its unique structure and reactivity.

Pharmaceutical Research Applications

In pharmaceutical research, 3-[(tert-Butyldimethylsilanyl)oxy]azetidine likely serves as a valuable building block for medicinal chemistry. The azetidine ring is a privileged structure in drug design, appearing in various bioactive compounds. The silyl-protected hydroxyl group allows for selective functionalization in multi-step syntheses, making this compound particularly useful in complex drug development pathways .

Role as a Synthetic Intermediate

The compound functions as an important intermediate in organic synthesis, particularly where selective functionalization of the azetidine ring is required while temporarily protecting the hydroxyl group. The tert-butyldimethylsilyl protecting group offers good stability under various reaction conditions while allowing selective deprotection when needed, making this compound valuable in strategic synthetic planning .

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